molecular formula C10H14N2O2 B1338534 1-(4-Hydroxyphenyl)-3-isopropylurea CAS No. 23159-73-1

1-(4-Hydroxyphenyl)-3-isopropylurea

Cat. No. B1338534
CAS RN: 23159-73-1
M. Wt: 194.23 g/mol
InChI Key: PAGUMFRLNPFKGJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-isopropylurea, commonly known as HPIU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIU is a synthetic compound that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Biochemical Research

  • Metabolism Studies : Research has identified metabolites of compounds structurally similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggesting its potential involvement in metabolic pathways. For example, studies on Bisphenol A (BPA), which shares a structural similarity, revealed new metabolites in mammals, highlighting the complex metabolism of these compounds (Jaeg et al., 2004).

  • Enzymatic Hydroxylation : Enzymatic hydroxylation of biphenyl by liver preparations in various species, which is structurally related to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggests the potential enzymatic interactions of such compounds (Creaven et al., 1965).

Pharmacological and Chemical Studies

  • Density Functional Theory Analysis : A study on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, used density functional theory to investigate its chemical reactivity and potential for antibacterial activity (Deghady et al., 2021).

  • Photolysis Studies : Research on isoproturon, a urea derivative like 1-(4-Hydroxyphenyl)-3-isopropylurea, examined its photolysis in aqueous solutions, indicating the environmental behavior of such compounds (Dureja et al., 1991).

Biomedical Applications

  • Biosensor Development : The development of biosensors using compounds similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, indicates its potential application in biomedical sensors (Karimi-Maleh et al., 2014).

  • Uterine Relaxant Activity : Synthesis and evaluation of similar compounds for uterine relaxant activity suggest potential pharmacological applications (Viswanathan & Chaudhari, 2006).

  • Antimicrobial and Antioxidant Activities : Investigation into the antibacterial, antifungal, and antioxidant activities of similar compounds, such as 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones, provides insight into potential biomedical uses (Sheikh et al., 2011).

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGUMFRLNPFKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499936
Record name N-(4-Hydroxyphenyl)-N'-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-3-isopropylurea

CAS RN

23159-73-1
Record name N-(4-Hydroxyphenyl)-N'-propan-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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